2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone
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Description
2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C22H16N4O3 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.12224039 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solid-Phase Synthesis Methodology : A study by Kundu et al. (2005) discusses a versatile solid-phase method for synthesizing various substituted 2-amino-4(3H)-quinazolinones. This method is significant for generating compounds with two- and three-point diversity, showing its utility in creating a range of quinazolinone derivatives (Kundu et al., 2005).
Anticancer Activity : Ashok et al. (2020) reported the synthesis and characterization of a Schiff base ligand derived from quinazolinone and its metal complexes. These complexes exhibited significant in vitro anticancer activity against human cancer cell lines, highlighting the potential of quinazolinone derivatives in cancer research (Ashok et al., 2020).
Antimycobacterial Agents : Jian et al. (2020) synthesized 2-thio-substituted quinazolinone derivatives, identifying them as potent antitubercular agents. Their study emphasizes the role of specific substituents for antimycobacterial activity, indicating the significance of quinazolinone derivatives in treating tuberculosis (Jian et al., 2020).
Corrosion Inhibition : A study by Errahmany et al. (2020) explored the use of quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium. Their research demonstrates the effectiveness of these compounds in protecting metal surfaces, which is crucial for industrial applications (Errahmany et al., 2020).
Antimicrobial Agents : Patel and Patel (2011) synthesized monoazo quinazolinone-based reactive dyes with antimicrobial activity. This study highlights the dual functionality of these dyes, both in coloration and in providing antimicrobial properties (Patel & Patel, 2011).
Anti-Inflammatory and Analgesic Activity : Hunoor et al. (2011) synthesized metal complexes of a quinazolinone derivative and evaluated their anti-inflammatory and analgesic activities. This research suggests the potential therapeutic applications of quinazolinone derivatives in managing pain and inflammation (Hunoor et al., 2011).
Properties
IUPAC Name |
2-(2-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c1-15-7-2-3-10-18(15)21-24-20-12-5-4-11-19(20)22(27)25(21)23-14-16-8-6-9-17(13-16)26(28)29/h2-14H,1H3/b23-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKFMXJGCYRKO-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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